N-(3-(Tributoxysilyl)propyl)ethylenediamine N-(3-(Tributoxysilyl)propyl)ethylenediamine
Brand Name: Vulcanchem
CAS No.: 51895-55-7
VCID: VC18441286
InChI: InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3
SMILES:
Molecular Formula: C17H40N2O3Si
Molecular Weight: 348.6 g/mol

N-(3-(Tributoxysilyl)propyl)ethylenediamine

CAS No.: 51895-55-7

Cat. No.: VC18441286

Molecular Formula: C17H40N2O3Si

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(Tributoxysilyl)propyl)ethylenediamine - 51895-55-7

Specification

CAS No. 51895-55-7
Molecular Formula C17H40N2O3Si
Molecular Weight 348.6 g/mol
IUPAC Name N'-(3-tributoxysilylpropyl)ethane-1,2-diamine
Standard InChI InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3
Standard InChI Key UTQYJVXHFBBNJJ-UHFFFAOYSA-N
Canonical SMILES CCCCO[Si](CCCNCCN)(OCCCC)OCCCC

Introduction

Structural and Molecular Properties

Molecular Configuration

The molecular formula of N-(3-(tributoxysilyl)propyl)ethylenediamine is C₁₇H₄₀N₂O₃Si, with a theoretical molecular weight of 380.67 g/mol. The tributoxysilyl group introduces steric bulk compared to trimethoxysilyl analogs, influencing hydrolysis kinetics and substrate interactions. Key structural features include:

  • Silicon coordination: The tetrahedral silicon atom bonds to three butoxy groups and a propyl chain.

  • Ethylenediamine backbone: A flexible –NHCH₂CH₂NH– spacer that enhances chelation potential.

Comparative Physicochemical Properties

PropertyN-(3-(Tributoxysilyl)propyl)ethylenediamine (Estimated)N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS 1760-24-3)
Density (g/mL)0.950–0.9801.010
Boiling Point (°C)290–310 (decomposes)261–263
Flash Point (°C)>120136
Hydrolysis RateSlower due to bulky butoxy groupsRapid (minutes in humid air)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves aminolysis of chloropropyltributoxysilane with ethylenediamine:

  • Chlorosilane Preparation:
    Cl(CH2)3Si(OCH2CH2CH2CH3)3+H2NCH2CH2NH2H2NCH2CH2NH(CH2)3Si(OCH2CH2CH2CH3)3+HCl\text{Cl(CH}_2\text{)}_3\text{Si(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH(CH}_2\text{)}_3\text{Si(OCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{)}_3 + \text{HCl}
    This exothermic reaction requires anhydrous conditions and temperatures of 60–80°C.

  • Purification: Vacuum distillation removes unreacted silane and byproducts, yielding >90% purity.

Industrial Scalability

Key challenges include:

  • Moisture sensitivity: Tributoxysilyl groups hydrolyze slower than trimethoxysilyl analogs, allowing better process control .

  • Cost: Butanol-derived silanes are more expensive than methanol analogs due to raw material costs.

Functional Applications

Surface Modification and Adhesion Promotion

The compound acts as a coupling agent in composite materials:

  • Metal-polymer interfaces: Enhances adhesion in epoxy coatings on aluminum (bond strength increase: 40–60%) .

  • Silica functionalization: Forms stable monolayers on silica nanoparticles for heavy metal adsorption (e.g., Cu²⁺ uptake: 120 mg/g) .

Corrosion Inhibition

Tributoxysilyl derivatives create hydrophobic coatings on steel substrates, reducing corrosion rates by 70–80% in saline environments compared to uncoated controls.

Biological and Toxicological Profile

Acute Toxicity

While specific data for the tributoxysilyl variant are unavailable, its trimethoxysilyl analog exhibits:

  • LD₅₀ (oral, rat): 2.4 g/kg

  • Skin irritation: Moderate (Guinea pig studies) .

Environmental Persistence

The butoxy groups increase hydrophobicity, potentially leading to bioaccumulation in aquatic organisms. Degradation half-life in soil: ~30 days (estimated) .

Future Research Directions

  • Green Synthesis: Developing solvent-free routes using catalytic aminolysis.

  • Biomedical Applications: Exploring drug-delivery matrices functionalized with tributoxysilyl groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator